molecular formula C20H17BrClN3O2S B12187777 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)pyrimidine-4-carboxamide CAS No. 942852-88-2

5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B12187777
CAS No.: 942852-88-2
M. Wt: 478.8 g/mol
InChI Key: NUZDTTWNGCQYFH-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a carboxamide group, a bromine atom, a chlorophenylmethylthio group, and an ethoxyphenyl group. The presence of these diverse functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or a bromine-containing reagent.

    Thioether Formation: The chlorophenylmethylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a chloromethyl derivative.

    Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl derivative reacts with the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrimidinecarboxamide, 5-chloro-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)-
  • 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-methylphenyl)methyl]thio]-N-(2-ethoxyphenyl)-
  • 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-methoxyphenyl)-

Uniqueness

The uniqueness of 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and biological effects, making it a valuable compound for various research applications.

Properties

CAS No.

942852-88-2

Molecular Formula

C20H17BrClN3O2S

Molecular Weight

478.8 g/mol

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17BrClN3O2S/c1-2-27-17-10-6-5-9-16(17)24-19(26)18-14(21)11-23-20(25-18)28-12-13-7-3-4-8-15(13)22/h3-11H,2,12H2,1H3,(H,24,26)

InChI Key

NUZDTTWNGCQYFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3Cl

Origin of Product

United States

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